molecular formula C83H92ClN9O31 B1665849 Avoparcin CAS No. 37332-99-3

Avoparcin

Cat. No.: B1665849
CAS No.: 37332-99-3
M. Wt: 1747.1 g/mol
InChI Key: OTKPPUXRIADSGD-PPRNARJGSA-N
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Description

Avoparcin is a glycopeptide antibiotic that is effective against Gram-positive bacteria. It has been extensively used in agriculture as an additive to livestock feed to promote growth in chickens, pigs, and cattle. Additionally, it has been used to prevent necrotic enteritis in poultry . due to concerns about antibiotic resistance, its use has been banned in many countries.

Mechanism of Action

Target of Action

Avoparcin is primarily effective against Gram-positive bacteria . Its primary targets are bacterial cell-wall precursors, specifically those terminating in the sequence -Lys-D-Ala-D-Ala .

Mode of Action

This compound, like other glycopeptide antibiotics, inhibits bacterial cell wall assembly by interfering with peptidoglycan synthesis . It binds to the D-Ala-D-Ala terminus of the cell wall precursor Lipid II, preventing cross-linking of the growing cell wall and leading to bacterial cell death .

Biochemical Pathways

The interaction of this compound with the D-Ala-D-Ala terminus of Lipid II affects the biosynthesis of bacterial cell walls . This disruption in the cell wall synthesis pathway leads to the inability of the bacteria to maintain their structural integrity, resulting in cell death .

Pharmacokinetics

It is known that glycopeptide antibiotics, in general, have clear dose–response and dose–toxicity correlations . The solution phase binding affinities of α- and β-avoparcin are found to be in the same order as vancomycin, a related glycopeptide antibiotic .

Result of Action

The primary result of this compound’s action is the death of Gram-positive bacteria, including those that cause necrotic enteritis in poultry . The use of this compound has been linked to the emergence of vancomycin-resistant enterococci (vre), posing a significant threat to human health .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, the widespread use of this compound in agriculture has led to the emergence of antibiotic-resistant bacterial strains . Following the ban of this compound in the European Union in 1997, there was a significant reduction in acquired resistance in enterococci isolated from human faecal carriers .

Future Directions

While producing avoparcin, researchers were able to identify new this compound-like glycopeptides produced by the this compound producer A. coloradensis ATCC 53629 . The production and characterization of the new molecules is described in this work .

Preparation Methods

Synthetic Routes and Reaction Conditions: Avoparcin is produced by the bacterium Amycolatopsis coloradensis. The production involves fermentation processes where the bacterium is cultured under specific conditions to produce the antibiotic. The fermentation medium and conditions are optimized to increase the yield of this compound. For instance, the use of a new fermentation medium and selection of high producer morphological variants within the Amycolatopsis coloradensis population have been shown to increase productivity up to 9 grams per liter in flask fermentations .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The fermentation mash is acidified, and montmorillonite clay is added to adsorb the antibiotic. The this compound-rich clay is then treated with an aqueous base to recover the antibiotic. This method ensures high potency and biomass-free this compound .

Chemical Reactions Analysis

Types of Reactions: Avoparcin undergoes various chemical reactions, including hydrolysis and interactions with bacterial cell-wall receptors. It is susceptible to hydrolysis under certain conditions, which can affect its stability and efficacy .

Common Reagents and Conditions: The production and purification of this compound involve the use of acidic and basic conditions. For instance, the fermentation mash is acidified to a pH range of 1.9 to 2.3, and montmorillonite clay is used to adsorb the antibiotic. The antibiotic-rich clay is then treated with an aqueous base at a pH range of 10.5 to 10.8 to recover this compound .

Major Products Formed: The major products formed from the fermentation process include α-avoparcin and β-avoparcin, which differ by the presence of an additional chlorine atom in β-avoparcin .

Properties

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-48-[(2S,4S,5S,6R)-3-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-chloro-18,32,35,37-tetrahydroxy-22-(4-hydroxyphenyl)-19-[[(2R)-2-(methylamino)-2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]acetyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C83H92ClN9O31/c1-30-64(99)46(85)27-54(115-30)122-72-37-12-20-50(45(84)22-37)120-52-24-38-23-51(73(52)124-83-74(70(105)68(103)53(29-94)121-83)123-55-28-47(86)65(100)31(2)116-55)118-41-17-9-35(10-18-41)67(102)62(92-75(107)57(87-4)33-7-15-42(16-8-33)119-82-71(106)69(104)66(101)32(3)117-82)79(111)88-58(34-5-13-39(95)14-6-34)76(108)90-60(38)78(110)89-59-36-11-19-48(97)43(21-36)56-44(25-40(96)26-49(56)98)61(81(113)114)91-80(112)63(72)93-77(59)109/h5-26,30-32,46-47,53-55,57-72,74,82-83,87,94-106H,27-29,85-86H2,1-4H3,(H,88,111)(H,89,110)(H,90,108)(H,91,112)(H,92,107)(H,93,109)(H,113,114)/t30-,31-,32-,46+,47+,53+,54-,55-,57+,58-,59+,60+,61-,62+,63-,64-,65-,66-,67+,68+,69+,70-,71+,72+,74?,82-,83-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKPPUXRIADSGD-PPRNARJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(C1=CC=C(C=C1)OC1C(C(C(C(O1)C)O)O)O)NC)C1=CC=C(C=C1)O)O)C(=O)O)OC1CC(C(C(O1)C)O)N)Cl)CO)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O[C@H]9C([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1C[C@H]([C@H]([C@@H](O1)C)O)N)OC1=CC=C(C=C1)[C@H]([C@H](C(=O)N[C@H](C(=O)N6)C1=CC=C(C=C1)O)NC(=O)[C@@H](C1=CC=C(C=C1)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)NC)O)O)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C83H92ClN9O31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1747.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; Hygroscopic; [Merck Index]
Record name Avoparcin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3779
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Soluble in water, Soluble in N,N-dimethylformamide, dimethyl sulfoxide. Moderately soluble in methanol.
Record name AVOPARCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7030
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White, amorphous solid

CAS No.

37332-99-3
Record name Avoparcin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037332993
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Record name Avoparcin
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Record name AVOPARCIN
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Melting Point

No definitive melting point
Record name AVOPARCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7030
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
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Q & A

Q1: How does Avoparcin exert its antibacterial effect?

A1: this compound, similar to other glycopeptide antibiotics like Vancomycin, targets bacterial cell wall synthesis. It achieves this by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors, inhibiting their incorporation into the growing peptidoglycan chain. [] This weakens the bacterial cell wall, ultimately leading to cell lysis and death. [, ]

Q2: Does this compound affect rumen fermentation in ruminant animals?

A2: Yes, studies demonstrate that this compound modifies rumen fermentation by increasing propionate production and inhibiting protein and amino acid degradation. [, , ] This shift in the volatile fatty acid profile can contribute to improved feed efficiency in ruminants. []

Q3: What is the impact of this compound on the gut microbiota of chickens?

A3: Research shows that this compound can alter the composition of the gut microbiota in chickens, specifically the cellulolytic bacteria. [] For instance, this compound supplementation can reduce the numbers of ruminococci while promoting the growth of Bacteroides succinogenes. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound is a complex mixture of closely related glycopeptide structures. The two major components are α-Avoparcin and β-Avoparcin. Detailed structural information, including molecular formulas and weights, can be found in the original research articles. [, , ]

Q5: What spectroscopic techniques are used to characterize this compound?

A5: Various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, circular dichroism (CD) spectroscopy, and UV-Vis spectrophotometry, have been employed to elucidate the structural and conformational properties of this compound and its analogues. [, ]

Q6: Does this compound exhibit any catalytic properties?

A6: this compound primarily functions as a binding agent, inhibiting enzymatic activity rather than directly catalyzing reactions. Its mechanism of action relies on forming a stable complex with the D-alanyl-D-alanine substrate, preventing its interaction with bacterial enzymes involved in cell wall synthesis. [, ]

Q7: How do structural modifications of this compound affect its antibacterial activity?

A7: Research indicates that even minor structural differences in this compound analogues can significantly impact their antibacterial activity. For example, β-Avoparcin and epi-β-Avoparcin, differing only in stereochemistry at one position, exhibit a 10- to 100-fold difference in activity. [] These findings highlight the importance of specific structural features for this compound's interaction with its target.

Q8: Has this compound been shown to improve growth performance in livestock animals?

A8: Numerous studies have demonstrated the growth-promoting effects of this compound in various livestock animals, including chickens, turkeys, pigs, and cattle. [, , , ] These effects are attributed to improved feed efficiency and increased weight gain. [, ]

Q9: What is the link between this compound use and Vancomycin resistance?

A9: The widespread use of this compound as a feed additive in Europe has been linked to the emergence and spread of Vancomycin-resistant enterococci (VRE). [, , ] This is due to the structural similarity between this compound and Vancomycin, leading to cross-resistance, where resistance mechanisms against this compound confer resistance to Vancomycin. [, ]

Q10: What analytical methods are used to detect and quantify this compound?

A10: Several analytical methods have been developed for this compound detection and quantification, including bioassays, high-performance liquid chromatography (HPLC), and capillary electrophoresis (CE). [, , ] These methods aim to ensure the accurate monitoring of this compound residues in food products.

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